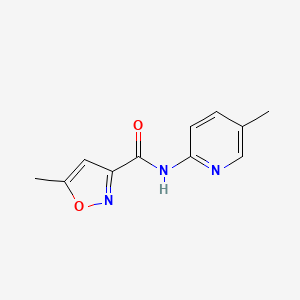![molecular formula C18H26N2O2 B4430167 N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430167.png)
N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide, commonly known as ACPD, is a chemical compound that has been widely used in scientific research for its ability to act as an agonist for metabotropic glutamate receptors. The compound was first synthesized in the 1980s and has since been used in a range of studies to investigate the role of these receptors in various physiological processes.
Mecanismo De Acción
ACPD acts as an agonist for metabotropic glutamate receptors, binding to the receptor and activating downstream signaling pathways. The exact mechanism of action of ACPD is complex and varies depending on the specific receptor subtype it binds to, but it generally involves the modulation of intracellular signaling pathways and the regulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
The effects of ACPD on biochemical and physiological processes are diverse and depend on the specific receptor subtype it activates. Some of the most well-studied effects of ACPD include the modulation of synaptic plasticity and long-term potentiation, the regulation of neuronal excitability, and the modulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using ACPD in lab experiments is its ability to selectively activate metabotropic glutamate receptors, allowing researchers to investigate the function of these receptors in a controlled manner. However, ACPD is not without its limitations, and its effects can be complex and difficult to interpret. Additionally, the use of ACPD in animal models can be challenging due to its low bioavailability and rapid metabolism.
Direcciones Futuras
There are a range of future directions for research involving ACPD and metabotropic glutamate receptors. One promising area of research is the development of novel compounds that can selectively target specific receptor subtypes, allowing for more precise investigation of their function. Additionally, the role of metabotropic glutamate receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of active research, and ACPD may be a useful tool for investigating these conditions. Finally, the development of new techniques for studying the effects of ACPD on neuronal networks and synaptic plasticity is an area of ongoing research that may yield new insights into the function of these receptors.
Aplicaciones Científicas De Investigación
ACPD has been extensively used in scientific research as a tool to investigate the function of metabotropic glutamate receptors, which are a type of G protein-coupled receptor found in the central nervous system. These receptors play a key role in a range of physiological processes, including synaptic plasticity, learning, and memory, and their dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)propyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-3-16(19-17(21)15-4-11(2)22-20-15)18-8-12-5-13(9-18)7-14(6-12)10-18/h4,12-14,16H,3,5-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWYRPCYSLGPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-methoxyphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430098.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430100.png)


![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanamide](/img/structure/B4430118.png)

![4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4430140.png)
![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4430143.png)

![1-[2-(4-isopropylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4430153.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4430158.png)

